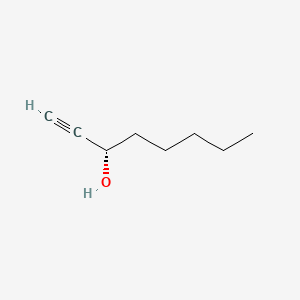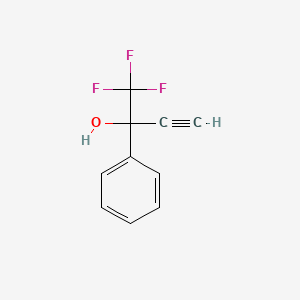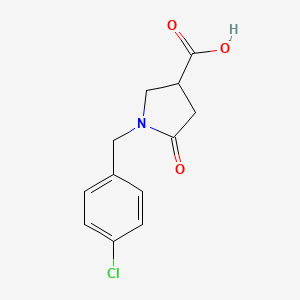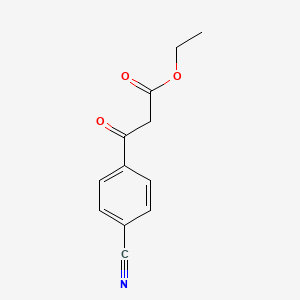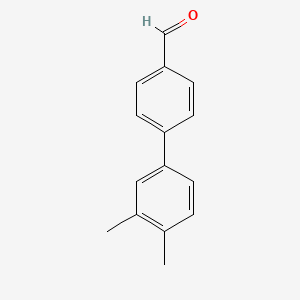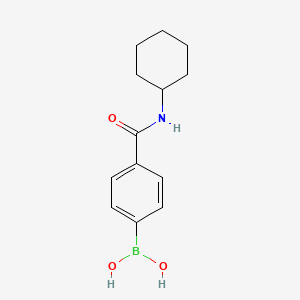
(4-(Cyclohexylcarbamoyl)phenyl)boronic acid
Descripción general
Descripción
- (4-(Cyclohexylcarbamoyl)phenyl)boronic acid , also known as cyclohexylphenylboronic acid , is a boronic acid compound.
- It contains a phenyl substituent and two hydroxyl groups attached to boron.
- It is commonly used in organic synthesis due to its mild Lewis acidity and stability.
Synthesis Analysis
- Various methods exist for synthesizing phenylboronic acid.
- One common approach involves using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)₂, which is then hydrolyzed to yield the product.
Molecular Structure Analysis
- The molecular formula of (4-(Cyclohexylcarbamoyl)phenyl)boronic acid is C₁₃H₁₈BNO₃ .
- It has an average mass of 247.098 Da and a mono-isotopic mass of 247.137970 Da .
Chemical Reactions Analysis
- Phenylboronic acid is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions.
- It participates in oxidative hydroxylation, homolytic aromatic substitution, and cross-coupling with α-bromocarbonyl compounds.
Physical And Chemical Properties Analysis
- Phenylboronic acid is a white powder.
- It is soluble in most polar organic solvents but poorly soluble in hexanes and carbon tetrachloride.
- The molecule has idealized C₂V molecular symmetry.
Aplicaciones Científicas De Investigación
-
Chemistry : Boronic acids are often used in Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction. This process involves the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Pharmacy : Boronic acids can be used in the synthesis of pharmaceuticals. For example, the anti-cancer agent Velcade® is the first boronic acid-containing drug commercialized .
-
Biology : Boronic acid-based compounds have found applications in chemical biology. For instance, boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them .
-
Medicine : In the field of medicine, boronic acids have been used in the development of biomedical devices. For example, they have been incorporated into hydrogels for drug delivery applications .
-
Biomedicine : Boronic acid-based compounds have also been used in biomedicine, particularly in the development of reversible click chemistries .
Safety And Hazards
- Phenylboronic acid is harmful if swallowed and can cause skin and eye irritation.
- Avoid breathing dust or mist and use personal protective equipment.
- Dispose of it properly according to waste disposal guidelines.
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(cyclohexylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h6-9,12,17-18H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTMUEHMFSJFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378402 | |
| Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclohexylcarbamoyl)phenyl)boronic acid | |
CAS RN |
762262-07-7 | |
| Record name | [4-(Cyclohexylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



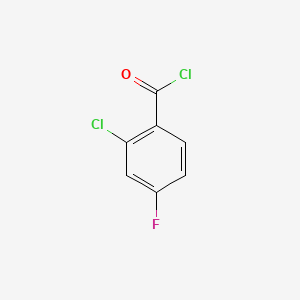
![N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1585844.png)
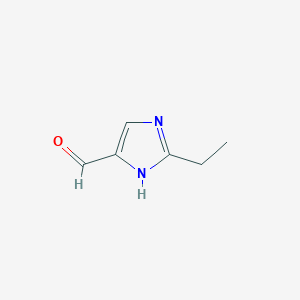
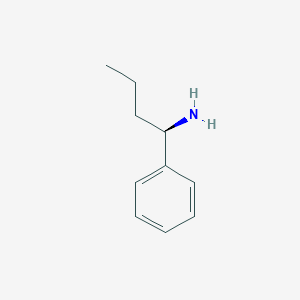
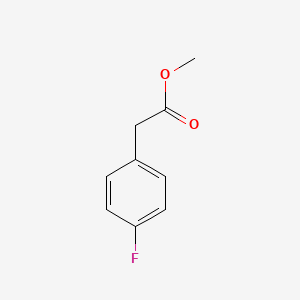
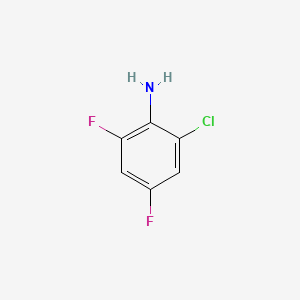
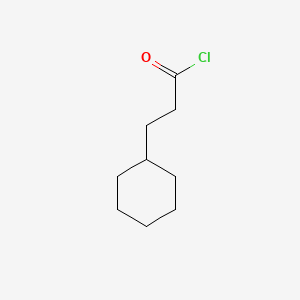
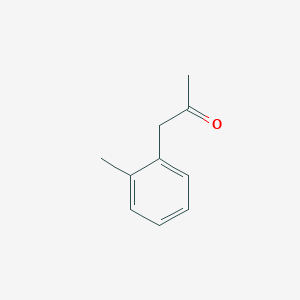
![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)
